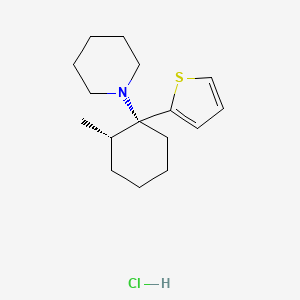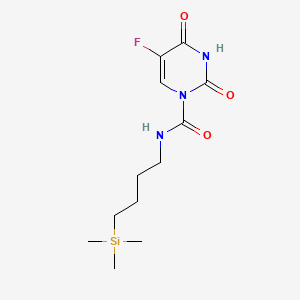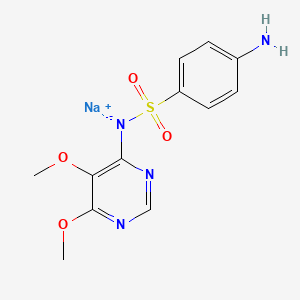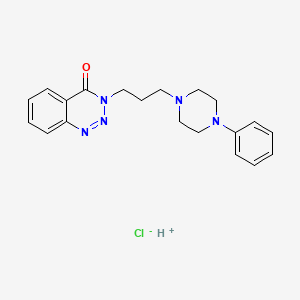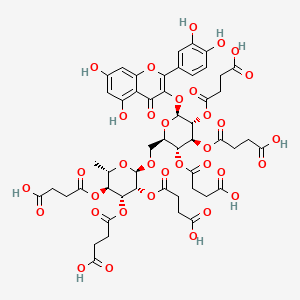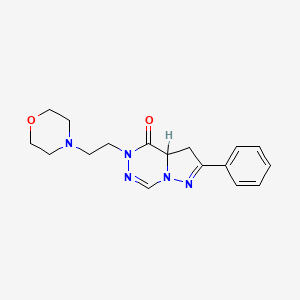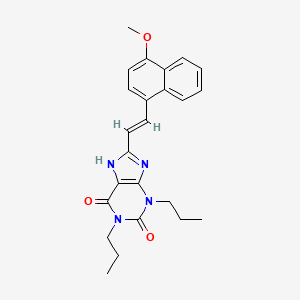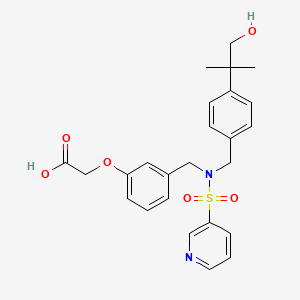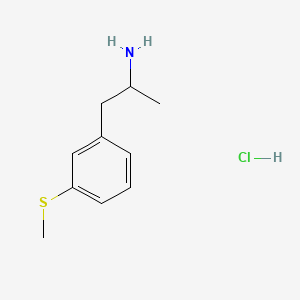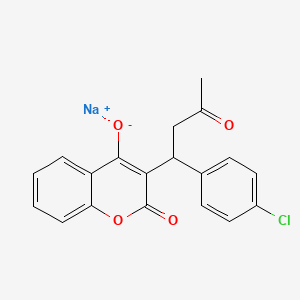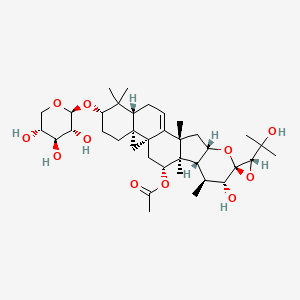
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the p-chlorophenyl group and the indolinone moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone typically involves multiple steps. One common synthetic route includes the reaction of p-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole ring. This intermediate is then reacted with 1-methyl-2-indolinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the p-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been tested against various bacterial and fungal strains, showing promising results.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-methyl-2-indolinone can be compared with other similar compounds, such as:
3-(5-(p-Chlorophenyl)-1,3,4-thiadiazol-2-ylimino)-1-methyl-2-indolinone: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.
3-(5-(p-Chlorophenyl)-1,3,4-triazol-2-ylimino)-1-methyl-2-indolinone: The presence of a triazole ring in this compound can lead to variations in its reactivity and biological effects.
3-(5-(p-Chlorophenyl)-1,3,4-oxadiazol-2-ylimino)-1-ethyl-2-indolinone: The substitution of the methyl group with an ethyl group can influence the compound’s solubility and interaction with biological targets.
Properties
CAS No. |
84640-79-9 |
|---|---|
Molecular Formula |
C17H11ClN4O2 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
(3E)-3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1-methylindol-2-one |
InChI |
InChI=1S/C17H11ClN4O2/c1-22-13-5-3-2-4-12(13)14(16(22)23)19-17-21-20-15(24-17)10-6-8-11(18)9-7-10/h2-9H,1H3/b19-14+ |
InChI Key |
HQIRXHNTGVARDF-XMHGGMMESA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\C3=NN=C(O3)C4=CC=C(C=C4)Cl)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC3=NN=C(O3)C4=CC=C(C=C4)Cl)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


